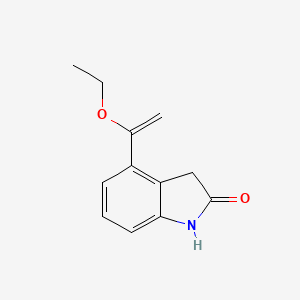
2-Ethyl-2,3-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process at room temperature . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of commercial manganese dioxide as a heterogeneous reagent in flow processes is also common .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2,3-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or carbon atoms within the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products Formed:
Oxidation: Oxazoles
Reduction: Oxazolines
Substitution: Various substituted oxazoles depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-2,3-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,3-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Isoxazole: Similar in structure but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Features a fused benzene ring with the oxazole ring.
Uniqueness: 2-Ethyl-2,3-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Numéro CAS |
142862-15-5 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-ethyl-2,3-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h3-6H,2H2,1H3 |
Clé InChI |
YQVOEKIKRVHYIX-UHFFFAOYSA-N |
SMILES canonique |
CCC1NC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)




![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)

![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)


